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molecular formula C12H15N B8296247 Benzyl-(3-methyl-but-2-enylidene)amine

Benzyl-(3-methyl-but-2-enylidene)amine

Cat. No. B8296247
M. Wt: 173.25 g/mol
InChI Key: GXPCWVVITDUYPE-UHFFFAOYSA-N
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Patent
US06291713B1

Procedure details

The reaction was performed analogous to Example 1 with 500 mg (2.71 mmol) 3-tert-butyl-2,2-dimethylhex-5-en-3-ol, 1.93 ml (2.71 mmol) of a 1.4-molar n-butyllithium solution in pentane, 468 mg (2.71 mmol) benzyl-(3-methyl-but-2-enylidene)amine and 370 mg (2.71 mmol) ZnCl2. The raw product obtained was cleaned by means of a silica column with 25-100% diethyl ether/light gasoline. There was obtained the amine as a colorless oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
468 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
370 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](C(O)(CC=C)C(C)(C)C)(C)([CH3:3])[CH3:2].C([Li])CCC.[CH2:19]([N:26]=[CH:27][CH:28]=[C:29]([CH3:31])[CH3:30])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C(OCC)C>CCCCC.[Cl-].[Cl-].[Zn+2]>[CH2:3]([CH:27]([NH:26][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH:28]=[C:29]([CH3:31])[CH3:30])[CH:1]=[CH2:2] |f:5.6.7|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)C(C(C)(C)C)(CC=C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
468 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N=CC=C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Six
Name
Quantity
370 mg
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The raw product obtained

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C(C=C(C)C)NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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